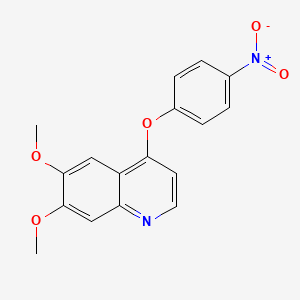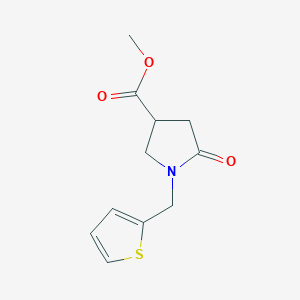
Methyl 5-oxo-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylate
Descripción general
Descripción
“Methyl 5-oxo-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylate” is a chemical compound with the formula C11H13NO3S and a molecular weight of 239.29 . It is used for research purposes and is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: COC(=O)C1CC(=O)N(C1)CC2=CC=CS2 . This notation provides a way to represent the structure using ASCII strings.Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . Its IUPAC name is 5-oxo-1-(2-thienylmethyl)proline .Aplicaciones Científicas De Investigación
Spectroscopic Properties and Quantum Mechanical Study
The spectroscopic properties of related pyrrolidine carboxylic acid derivatives have been investigated using various techniques such as FT-IR, NMR, and UV. These studies are supplemented by quantum chemical methods to understand the molecular properties like Mulliken charges, HOMO and LUMO energies, and thermodynamic parameters. Such research provides deep insights into the electronic structure and potential chemical reactivity of these compounds (Devi, Bishnoi, & Fatma, 2020).
Antibacterial Applications
Research has shown that derivatives of 5-oxo-pyrrolidine-3-carboxylic acid exhibit promising antibacterial properties. A study synthesized derivatives bearing the pyrrolidine ring and evaluated their efficacy against gram-positive and gram-negative bacteria. Some compounds demonstrated moderate to good antibacterial activity, highlighting their potential as templates for developing new antibacterial agents (Devi et al., 2018).
Antimicrobial and Antitubercular Activity
Further research into pyrrolidine derivatives has demonstrated significant antimicrobial activity, including against challenging pathogens like Mycobacterium tuberculosis. These findings suggest the potential of these compounds in addressing drug-resistant bacterial infections and contributing to the development of new antimycobacterial agents (Nural et al., 2018).
Antioxidant Activity
A series of novel compounds based on the pyrrolidine-3-carboxylic acid framework have been synthesized and shown to possess potent antioxidant activities. Some of these derivatives exhibited superior antioxidant performance compared to well-known antioxidants like ascorbic acid, underscoring their potential in oxidative stress-related therapeutic applications (Tumosienė et al., 2019).
Synthesis and Structural Insights
The electronic structure and novel synthesis approaches for pyrrolidine-2-carboxylic acid derivatives, including those with thiophenylmethyl groups, have been explored. Studies focusing on crystallographic analysis reveal intricate details about O-H...O and C-H...O interactions, contributing to the understanding of their structural and chemical properties for further application in drug design and development (Vrabel et al., 2014).
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that thiophene-based analogs, which this compound is a part of, have been studied extensively for their potential biological activities .
Biochemical Pathways
Thiophene-based analogs are known to have a variety of biological effects, suggesting that they may interact with multiple pathways .
Propiedades
IUPAC Name |
methyl 5-oxo-1-(thiophen-2-ylmethyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3S/c1-15-11(14)8-5-10(13)12(6-8)7-9-3-2-4-16-9/h2-4,8H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITDVVRSFUQQTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(=O)N(C1)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(R)-[(2S,4S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[6-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-2,5-diphenylpyrimidin-4-yl]oxymethyl]-6-methoxyquinoline](/img/structure/B3112533.png)
![2-Amino-1-[4-(2-methoxyphenyl)piperazin-1-YL]ethanone](/img/structure/B3112540.png)
![Methyl 2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]benzoate](/img/structure/B3112551.png)
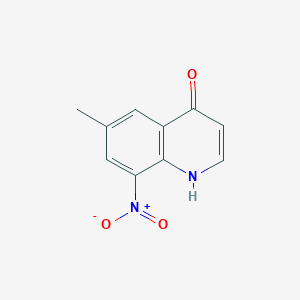

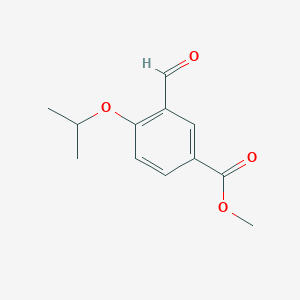
![[3-(4-Methylphenyl)oxetan-3-yl]methanol](/img/structure/B3112571.png)

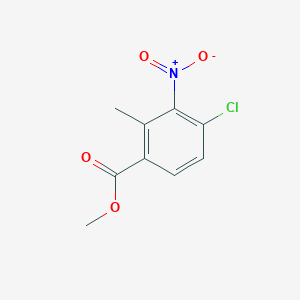


![1,3-Dibromo-5-butylthieno[3,4-c]pyrrole-4,6-dione](/img/structure/B3112605.png)
